Barium-131 is classified under the category of radioactive isotopes, specifically as a gamma-emitting radionuclide. It can be produced through nuclear reactions involving cesium targets, particularly from the bombardment of cesium-133 with protons in cyclotrons . The purification process typically involves resin-based methods to achieve high radiochemical purity, with minimal isotopic impurities such as barium-133 .
The primary method for synthesizing barium-131 involves proton bombardment of cesium-133 targets. This reaction can be represented as:
Using a cyclotron, protons are accelerated to energies around 27.5 MeV to induce this reaction. The yield from such irradiations can reach approximately 190 megabecquerels per irradiation cycle . Following production, the barium-131 is isolated through a purification process that employs strontium resin to effectively separate it from cesium isotopes and other contaminants, achieving an impressive recovery rate of around 80% .
Barium-131 has a molecular structure similar to that of stable barium isotopes, characterized by its atomic number 56 and an atomic mass of approximately 131 atomic mass units. The electron configuration is similar to that of other alkaline earth metals, which influences its chemical behavior and bonding characteristics.
Barium-131 participates in various chemical reactions typical for alkaline earth metals. Its most notable reaction involves complexation with ligands such as macropa, which has been studied for its ability to form stable complexes with barium ions under physiological conditions. The stability and efficiency of these complexes are crucial for enhancing the imaging quality in SPECT applications .
The mechanism of action for barium-131 in nuclear medicine primarily revolves around its decay properties and interaction with biological tissues. Upon administration, barium-131 accumulates in bone tissues due to its chemical similarity to calcium. The emitted gamma radiation from barium-131 allows for detailed imaging through SPECT technology, facilitating the visualization of bone metastases or other pathological conditions . Biodistribution studies indicate rapid uptake in bone with subsequent clearance from the bloodstream, which is critical for minimizing radiation exposure to healthy tissues .
Barium-131 is a solid at room temperature and exhibits typical properties associated with alkaline earth metals. It has a relatively high density and melting point compared to many other elements.
Chemically, barium-131 behaves similarly to other barium isotopes, forming compounds such as barium sulfate or barium nitrate. Its reactivity includes forming complexes with various ligands, which is essential for its application in radiopharmaceuticals.
Relevant data includes:
Barium-131 has significant applications in nuclear medicine:
Barium-131 is a neutron-deficient radioisotope with atomic number 56 and mass number 131. Its nuclear properties make it exceptionally suitable for diagnostic imaging applications. Key characteristics include:
Table 1: Key Nuclear Decay Properties of Barium-131
Property | Value | Significance |
---|---|---|
Half-life (T₁/₂) | 11.50 ± 0.06 days | Compatible with biological targeting kinetics |
Primary decay mode | Electron capture (β⁺: 0.0026%) | Decay to ¹³¹Cs (T₁/₂=9.7 days) |
Principal γ-energy | 123.8 keV (30% intensity) | Ideal for clinical SPECT imaging resolution |
Specific activity | 87341 Ci/g | High signal intensity for detection |
Average binding energy | 8.398 MeV per nucleon | Nuclear stability indicator |
The electron capture decay pathway yields negligible particulate emission, minimizing unnecessary radiation dose burden to patients during diagnostic procedures. The 123.8 keV gamma photon provides excellent tissue penetration while maintaining compatibility with standard medium-energy collimators in SPECT systems, balancing resolution and detection efficiency [2] [3]. Barium's +2 oxidation state dominates its aqueous chemistry, forming soluble salts like [¹³¹Ba]BaCl₂ and [¹³¹Ba]Ba(NO₃)₂ commonly used in radiopharmaceutical formulations. The relatively long half-life facilitates centralized production and distribution to clinical sites while accommodating multi-day pharmacokinetic studies [4].
The diagnostic application of barium-131 has evolved significantly since its initial investigation, transitioning from a bone-seeking tracer to a sophisticated theranostic agent:
Table 2: Historical Milestones in Barium-131 Development
Time Period | Development Focus | Key Advancements |
---|---|---|
1970s | Bone imaging agent | Biodistribution characterization; comparison to ⁹⁹mTc agents |
1980-2000 | Production optimization | Reactor production refinement; ¹³⁰Ba enrichment techniques |
2004 | Cesium-131 precursor | Recognition as parent for brachytherapy isotope ¹³¹Cs |
2010s | Cyclotron production | ¹³³Cs(p,3n)¹³¹Ba route development; purification methods |
2020-present | Targeted theranostic applications | Chelator development (e.g., macropa); nanoparticle conjugation |
The pivotal validation occurred in 2020 when preclinical SPECT/CT studies demonstrated that ¹³¹Ba-labeled macropa exhibited significantly (p<0.001) reduced bone uptake compared to [¹³¹Ba]Ba²⁺, confirming the potential for targeted delivery beyond the skeletal system [2]. This established ¹³¹Ba as a versatile diagnostic partner rather than merely a bone-imaging agent.
Barium-131 has emerged as a nearly ideal diagnostic counterpart to therapeutic radium isotopes (²²³Ra and ²²⁴Ra) due to three fundamental compatibilities:
Chemical homology: As group 2 alkaline earth metals, Ba²⁺ and Ra²⁺ exhibit nearly identical ionic radii (Ra²⁺: 1.48 Å; Ba²⁺: 1.35 Å) and coordination chemistry. Both form stable complexes with macrocyclic chelators like macropa and exhibit similar pharmacokinetics in vivo [2] [6]. This ensures nearly identical biodistribution between diagnostic and therapeutic pairs—a critical requirement for accurate dosimetry predictions.
Half-life alignment:
This temporal congruence enables matched pharmacokinetic tracking over clinically relevant timescales, particularly for antibodies or nanoparticles requiring days to reach target saturation [4] [8].
Table 3: Comparative Properties of Radium Therapeutics and Barium-131 Diagnostic
Property | ²²³Ra | ²²⁴Ra | ¹³¹Ba | Theranostic Significance |
---|---|---|---|---|
Half-life | 11.43 days | 3.66 days | 11.50 days | Matched pharmacokinetics for ²²³Ra pairing |
Primary decay mode | α (100%) | α (100%) | EC (100%) | Low-dose imaging (EC) vs. high-LET therapy (α) |
Key emission | α: 5.78 MeV | α: 5.69 MeV | γ: 123.8 keV | SPECT-compatible diagnostic signal |
Daughter half-life | ²¹⁹Rn: 4 s | ²²⁰Rn: 56 s | ¹³¹Cs: 9.7 d | Simplified radiation safety for ¹³¹Ba |
Production route | ²²⁷Ac generator | ²²⁸Th generator | Cyclotron: ¹³³Cs(p,3n) | Scalable clinical production |
Current research focuses on nanoparticle encapsulation and macropa chelation to co-load or separately complex ¹³¹Ba (diagnostic) and ²²³Ra/²²⁴Ra (therapeutic). Hydroxyapatite, barium sulfate, and lanthanum phosphate nanoparticles have demonstrated efficient co-incorporation of both elements, enabling identical biodistribution profiles. In proof-of-concept studies, ¹³¹Ba-doped nanoparticles provided high-contrast tumor visualization in prostate cancer xenografts, with subsequent ²²³Ra-labeled analogs showing significant tumor growth inhibition [6] [8]. The theranostic paradigm facilitates pre-therapeutic dosimetry, treatment response monitoring, and personalized activity adjustment for targeted alpha therapy regimens.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7